Blonanserin dihydrochloride

Receptor pharmacology Antipsychotic selectivity Binding affinity

Researchers studying antipsychotic pharmacology face confounding off-target effects: hyperprolactinemia with risperidone or metabolic syndrome with olanzapine. Blonanserin dihydrochloride solves this with a selective D2/D3/5-HT2A receptor profile. • **Quantified differentiation**: D2 Ki 0.142 nM, D3 Ki 0.494 nM, 5-HT2A Ki 0.812 nM; 70% lower hyperprolactinemia risk vs risperidone (RR 0.30). • **Metabolic safety**: No BMI increase vs olanzapine; 0.86 kg less weight gain vs risperidone (p=0.0008). • **Supply ready**: Dihydrochloride salt ensures solubility/stability for in vivo and in vitro studies.

Molecular Formula C23H32Cl2FN3
Molecular Weight 440.4 g/mol
Cat. No. B12400026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBlonanserin dihydrochloride
Molecular FormulaC23H32Cl2FN3
Molecular Weight440.4 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F.Cl.Cl
InChIInChI=1S/C23H30FN3.2ClH/c1-2-26-13-15-27(16-14-26)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23;;/h9-12,17H,2-8,13-16H2,1H3;2*1H
InChIKeyIQTIXQWMIKSCBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Blonanserin Dihydrochloride: Selective D2/5-HT2A Antagonist


Blonanserin dihydrochloride (CAS 132812-45-4) is a second-generation antipsychotic compound acting as a selective antagonist at dopamine D2, D3, and serotonin 5-HT2A receptors [1]. Marketed under the brand name Lonasen by Dainippon Sumitomo Pharma and approved since 2008 in Japan and Korea for schizophrenia treatment, blonanserin exhibits a unique receptor binding profile with Ki values of 0.142 nM for D2, 0.494 nM for D3, and 0.812 nM for 5-HT2A receptors, alongside minimal affinity for histaminergic H1 and muscarinic acetylcholine receptors [2][3]. The dihydrochloride salt form offers improved aqueous solubility and stability, facilitating both in vitro and in vivo research applications.

1 Selective D2/5-HT2A antagonist for pathway-specific studies
2 Dihydrochloride salt improves solubility for in vitro/in vivo assays
3 Research tool for D2/D3/5-HT2A occupancy and tolerability endpoint studies

Blonanserin Differentiation from Other Antipsychotics


In-class antipsychotic compounds cannot be generically substituted in research settings due to blonanserin's quantitatively distinct receptor selectivity profile, which yields a unique clinical signature of differentiated prolactin response, metabolic impact, and extrapyramidal symptom burden [1]. Unlike risperidone and paliperidone—which produce pronounced hyperprolactinemia through high D2 receptor occupancy in the pituitary—blonanserin demonstrates a lower risk of prolactin elevation (RR: 0.66 vs. risperidone) and a reduced hyperprolactinemia rate (RR: 0.30) [2]. Compared to olanzapine, blonanserin avoids the substantial weight gain and glycemic dysregulation that characterize olanzapine treatment [3]. These pharmacodynamic differences arise from blonanserin's unique receptor affinity ratios (D2 Ki: 0.142 nM; 5-HT2A Ki: 0.812 nM; D2/5-HT2A ratio ≈ 0.17), which diverge meaningfully from comparator antipsychotics and preclude simple one-to-one substitution in experimental protocols .

Blonanserin vs. risperidone/paliperidone D2/5-HT2A affinity ratio and pituitary exposure differ; prolactin endpoint response may not transfer
Blonanserin vs. olanzapine Metabolic and weight endpoint profiles diverge significantly; substitution may confound metabolic readouts
Blonanserin vs. haloperidol EPS incidence and negative-symptom endpoint profiles differ; motor-side-effect models require compound-specific validation

Blonanserin Quantitative Differentiation Evidence


Receptor Binding Affinity vs. Haloperidol

Blonanserin demonstrates a quantitatively distinct receptor binding profile with Ki values of 0.142 nM for dopamine D2 and 0.812 nM for serotonin 5-HT2A, yielding a D2/5-HT2A Ki ratio of approximately 0.17 [1]. In comparison, haloperidol exhibits D2 Ki of 8.79 nM with negligible 5-HT2A antagonism, resulting in a D2-selective profile associated with high EPS burden [2]. Blonanserin also displays high affinity for D3 (Ki = 0.494 nM) and moderate affinity for 5-HT6 (Ki = 11.7 nM), with substantially lower affinity for α1-adrenergic (Ki = 26.7 nM), D4 (Ki = 150 nM), α2-adrenergic (Ki = 530 nM), and D1 receptors (Ki = 1070 nM) [3]. This selective binding landscape—combining potent D2/D3 antagonism with 5-HT2A blockade and minimal off-target histaminergic or muscarinic engagement—distinguishes blonanserin mechanistically from both first-generation agents like haloperidol and broader-spectrum second-generation alternatives.

Receptor binding vs. haloperidol
Cross-study comparable
D2 Ki 0.142 nM (62-fold higher affinity); D2/5-HT2A ratio 0.17
Supports receptor-selectivity study design
Data from radioligand binding; verify in target assay
Receptor pharmacology Antipsychotic selectivity Binding affinity

Prolactin Elevation Risk vs. Risperidone

In a 2025 meta-analysis of 13 prospective studies involving 2,479 patients with schizophrenia, blonanserin demonstrated significantly lower risk of prolactin-related adverse effects compared with risperidone [1]. Specifically, blonanserin was associated with a 34% lower risk of increased blood prolactin (RR: 0.66; 95% CI: 0.51-0.86) and a 70% lower risk of hyperprolactinemia (RR: 0.30; 95% CI: 0.11-0.78). A 2024 systematic review and meta-analysis of 14 RCTs (2,697 participants) confirmed that blonanserin produced less prolactin increase than risperidone [2]. A Clinical Data Warehouse study of 118 subjects found that serum prolactin levels were significantly higher in subjects taking risperidone or amisulpride compared to blonanserin and olanzapine (mean serum prolactin 65.1±54.7 ng/mL across all subjects) [3]. The PET-derived mechanistic basis lies in blonanserin's brain/plasma concentration ratio of 3.38, indicating good blood-brain barrier permeability and consequently lower pituitary D2 receptor exposure relative to risperidone [4].

Prolactin risk vs. risperidone
Head-to-head meta-analysis
Hyperprolactinemia RR 0.30 (95% CI 0.11–0.78); prolactin elevation RR 0.66
Informs endocrine tolerability endpoint studies
Risk estimates from 13-study meta-analysis; context-dependent
Endocrine safety Hyperprolactinemia Antipsychotic tolerability

Weight and Metabolic Profile vs. Olanzapine

Blonanserin demonstrates a favorable metabolic profile relative to other antipsychotics. In a direct comparative study of schizophrenic patients treated over 14 weeks, olanzapine increased body weight and BMI while worsening lipid metabolism and impairing glucose tolerance through reduced insulin secretion; blonanserin did not show clear influence on lipid metabolism or glucose tolerance [1]. Blonanserin produced less weight gain compared with risperidone, with a weighted mean difference of -0.86 kg (95% CI: -1.36 to -0.36; p = 0.0008) across 2 studies with 480 patients [2]. A 2024 meta-analysis confirmed that blonanserin produces less weight increase than risperidone [3]. Blonanserin was also associated with less change in glycated hemoglobin (HbA1c) levels than olanzapine, with BMI changes lower for both blonanserin and aripiprazole [4]. A long-term one-year follow-up case series confirmed that weight gain is more common in olanzapine than in blonanserin [5].

Weight/metabolic vs. olanzapine
Head-to-head comparison
0.86 kg less weight gain vs. risperidone; no clear metabolic deterioration
Supports metabolic-endpoint monitoring in long-term models
14-week study; verify in chronic administration protocols
Metabolic safety Weight gain Glucose tolerance

EPS and Negative Symptoms vs. Haloperidol

In a 6-week randomized, double-blind, placebo- and haloperidol-controlled international multicenter study of 307 patients with acute-phase schizophrenia, blonanserin demonstrated a favorable EPS profile versus haloperidol and superior efficacy against negative symptoms [1]. The incidence of EPS was 26.6% with blonanserin 10 mg/day compared to 53.3% with haloperidol 10 mg/day, representing an absolute risk reduction of 26.7 percentage points [2]. Blonanserin (5 and 10 mg) was more effective against negative symptoms than haloperidol. Notably, haloperidol caused persistent elevation in prolactin levels, whereas this was not observed with any dose of blonanserin throughout the study period [3]. A 2025 meta-analysis confirmed that the difference between blonanserin and haloperidol on PANSS negative score changes was statistically significant (MD: -0.75; 95% CI: -1.00 to -0.50) [4]. Preclinical studies further support these findings, showing that blonanserin does not cause catalepsy or bradykinesia even at high doses (up to 10 mg/kg, s.c.), whereas haloperidol at 0.1-3 mg/kg significantly induced these EPS in a dose-dependent manner [5].

EPS & negative symptoms vs. haloperidol
RCT evidence
EPS 26.6% (blonanserin) vs. 53.3% (haloperidol); PANSS negative score MD -0.75
Enables motor-side-effect endpoint evaluation and negative-symptom research
6-week trial; model-specific translation requires review
Extrapyramidal symptoms Negative symptoms Antipsychotic efficacy

PET-Quantified D2 Receptor Occupancy

Blonanserin's in vivo dopamine D2 receptor occupancy has been quantified via PET imaging with [¹¹C]raclopride (striatum) and [¹¹C]FLB 457 (extrastriatal regions) in 15 schizophrenia patients treated with fixed doses for at least 4 weeks [1]. Striatal D2 receptor occupancy was 60.8% (SD 3.0%) at 8 mg/day, 73.4% (SD 4.9%) at 16 mg/day, and 79.7% (SD 2.3%) at 24 mg/day. The optimal therapeutic dose range required for 70-80% striatal D2 occupancy—the established efficacy window for antipsychotics—was calculated as 12.9 to 22.1 mg/day [2]. The brain/plasma concentration ratio was 3.38, indicating good blood-brain barrier permeability [3]. This occupancy profile provides a quantifiable basis for dose selection in research protocols and distinguishes blonanserin from antipsychotics with different occupancy-efficacy relationships.

PET D2 occupancy
Dose-dependent imaging
Striatal occupancy 60.8% (8 mg) to 79.7% (24 mg); brain/plasma ratio 3.38
Supports dose-occupancy modeling in translational research
PET in 15 patients; verify in preclinical occupancy models
PET imaging Receptor occupancy Therapeutic dose optimization

Transdermal Patch Pharmacokinetic Stability

Blonanserin transdermal patch represents the first transdermal antipsychotic formulation developed for schizophrenia treatment, offering unique pharmacokinetic properties distinct from oral administration [1]. A population pharmacokinetic analysis of 3,747 plasma concentrations from 9 clinical studies (93 healthy volunteers and 348 patients) demonstrated that the maximum/minimum ratio of plasma blonanserin concentration at steady state was 1.10, indicating minimal daily fluctuation compared to oral dosing [2]. This 1.10 ratio represents exceptional stability—oral antipsychotics typically exhibit peak-to-trough fluctuations of 2- to 5-fold. In cases of delayed patch removal or missed application, the change in plasma concentration and D2 receptor occupancy was <20%, demonstrating pharmacokinetic robustness against dosing irregularities [3]. Plasma concentrations after repeated patch applications remained stable throughout the day with no detectable effects of sex, advanced age, or application site [4]. In terminally ill patients with respiratory diseases, plasma concentrations on days 7-8 following 40 mg patch administration were 0.70 ± 0.31 ng/mL, with reduced EPS incidence (5.3%) relative to rates reported in oral dosing studies [5].

Transdermal PK stability
Formulation-specific
Steady-state Cmax/Cmin ratio 1.10 (2–5 fold lower fluctuation vs. oral)
Provides stable-exposure PK modeling for non-oral delivery research
Population PK from 9 clinical studies; exposure model context
Transdermal delivery Pharmacokinetics Sustained release

Blonanserin Research and Industrial Applications


Prolactin-Sparing Antipsychotic Research

Researchers studying antipsychotic-induced hyperprolactinemia should select blonanserin over risperidone or amisulpride to isolate prolactin-sparing mechanisms. With a 70% lower hyperprolactinemia risk (RR: 0.30) and 34% lower prolactin elevation risk (RR: 0.66) versus risperidone [1], blonanserin enables controlled investigation of D2-mediated endocrine effects without the confounding prolactin elevation characteristic of risperidone and paliperidone. The PET-validated brain/plasma ratio of 3.38 confirms preferential CNS penetration over pituitary exposure [2], providing a mechanistic rationale for this differentiation. This scenario applies to studies of hypothalamic-pituitary-gonadal axis function, bone mineral density outcomes, and sexual dysfunction related to antipsychotic treatment.

Metabolic-Neutral Antipsychotic Therapy

For long-term schizophrenia maintenance studies requiring minimal metabolic confounders, blonanserin offers quantifiable advantages over olanzapine and risperidone. Blonanserin does not increase body weight or BMI after 14 weeks of treatment, whereas olanzapine produces measurable weight and BMI increases with concurrent lipid metabolism deterioration and reduced insulin secretion [1]. Versus risperidone, blonanserin is associated with 0.86 kg less weight gain (p = 0.0008) across 480 patients [2]. Blonanserin also produces less HbA1c change than olanzapine . This metabolic profile supports chronic dosing studies where weight gain and glycemic dysregulation would otherwise obscure primary endpoints or compromise animal welfare.

Negative Symptom Improvement and EPS Reduction

Investigators focused on negative symptoms of schizophrenia should consider blonanserin over haloperidol or first-generation antipsychotics. Blonanserin demonstrates superior efficacy against negative symptoms compared with haloperidol (PANSS negative score MD: -0.75; 95% CI: -1.00 to -0.50) [1], while concurrently reducing EPS incidence from 53.3% (haloperidol 10 mg) to 26.6% (blonanserin 10 mg) [2]. This 26.7 percentage-point absolute risk reduction for EPS, combined with absence of persistent prolactin elevation, enables cleaner assessment of negative symptom interventions without motor side effect contamination of behavioral readouts.

Stable-Exposure Transdermal Antipsychotic Delivery

Researchers developing novel antipsychotic delivery systems or studying pharmacokinetic-pharmacodynamic relationships should utilize blonanserin transdermal patch as a benchmark for stable drug exposure. The patch achieves a steady-state plasma concentration fluctuation ratio (Cmax/Cmin) of 1.10—substantially lower than the 2- to 5-fold fluctuations typical of oral antipsychotics [1]. With <20% change in plasma concentration and D2 occupancy following dosing irregularities [2], the transdermal formulation provides a robust platform for investigating sustained receptor occupancy paradigms, improving tolerability through reduced peak concentration exposure, and modeling adherence-independent delivery in both preclinical and translational research settings.

Application
Selection Property
Validation Focus
Prolactin-sparing antipsychotic research
D2/5-HT2A selectivity and lower pituitary D2 exposure
Endocrine tolerability endpoint studies; hyperprolactinemia model validation
Metabolic-neutral long-term studies
Low weight gain and metabolic impact vs. olanzapine/risperidone
Body weight, glucose, and lipid endpoint monitoring in chronic models
Negative symptom and EPS research
Lower EPS liability and negative symptom score differentiation
Motor-side-effect evaluation; negative symptom behavioral readouts
Non-oral delivery PK studies
Transdermal patch with minimal plasma fluctuation (Cmax/Cmin 1.10)
Stable-exposure PK modeling; transdermal formulation benchmarking

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